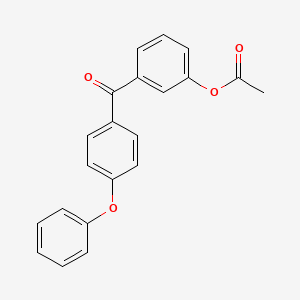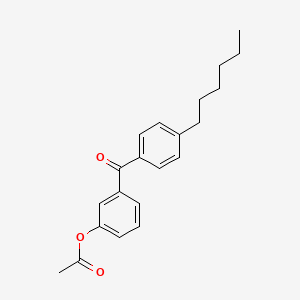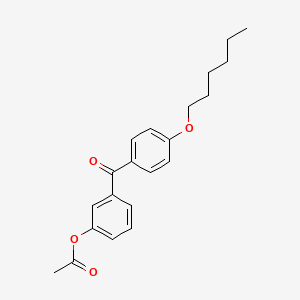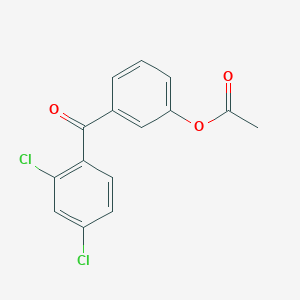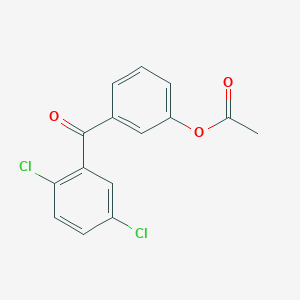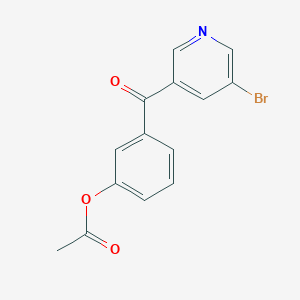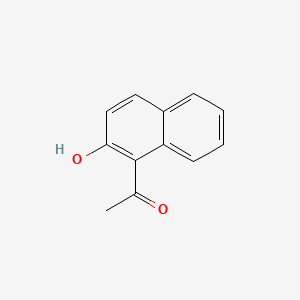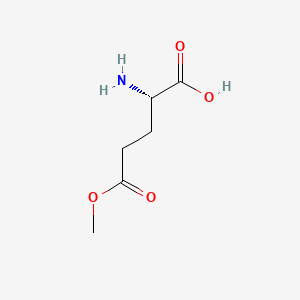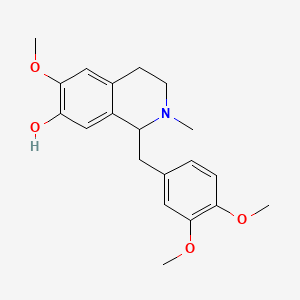
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, including those with a 3,4-dimethoxybenzyl moiety, has been explored in several studies. For instance, derivatives derived from N-methyl-laudanosine and N-methyl-noscapine were synthesized and evaluated for their affinity for apamin-sensitive binding sites, with variations in the substituents affecting their binding affinity . Additionally, attempts to synthesize 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines through C-4 alkylation of tricarbonyl complexes were made, although these attempts did not yield the desired products but led to the formation of 2-acyl-1
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Therapeutics
1,2,3,4-Tetrahydroisoquinoline (THIQ), a structural scaffold related to the query compound, has evolved from being associated with neurotoxicity to a Parkinsonism-preventing agent and a potential anticancer drug. The approval of trabectedin for soft tissue sarcomas highlights the therapeutic significance of THIQ derivatives. These compounds have been explored for a wide range of therapeutic activities, including anticancer, antimalarial, CNS disorders, cardiovascular and metabolic disorders. This demonstrates the THIQ scaffold's versatility and its potential in drug discovery for various diseases, including infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, showcasing its promise for novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).
Antioxidant Properties and Applications
The exploration of THIQ derivatives and related compounds like ethoxyquin (EQ) has significantly contributed to understanding antioxidant mechanisms, particularly in preserving polyunsaturated fatty acids in fish meal. Studies on EQ and its analogues, such as hydroquin, have demonstrated their effectiveness and efficiency as antioxidants, revealing their critical role in protecting valuable nutrients against oxidation. These findings underscore the potential of THIQ-related compounds in food preservation and their broader implications in antioxidant research, highlighting their importance in maintaining nutritional value and preventing spontaneous combustion in stored fish meal products (de Koning, 2002).
Neuroprotective, Antiaddictive, and Antidepressant Effects
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the queried compound, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. The therapeutic effects of 1MeTIQ, potentially through gentle activation of the monoaminergic system, inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity, suggest the multifaceted role of THIQ derivatives in treating neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, WÃÂsik, & Michaluk, 2018).
Applications in Organic Pollutant Treatment
THIQ derivatives have been investigated for their role in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater treatment. The use of enzymes in conjunction with redox mediators, including THIQ-related compounds, shows significant promise in improving the degradation of various organic pollutants. This approach, leveraging the unique properties of THIQ derivatives as redox mediators, could revolutionize the treatment of industrial effluents, showcasing the potential of these compounds in environmental remediation (Husain & Husain, 2007).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific data, it’s difficult to provide accurate information56.
Direcciones Futuras
The future directions for research on a compound would depend on its biological activity and potential applications. Benzylisoquinoline alkaloids are a large and diverse group of compounds with many potential applications in medicine and other fields4.
Please note that this information is very general and may not apply to the specific compound you’re interested in. For accurate information, please consult a reliable chemical database or a professional chemist.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKORHWXYDBSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871988 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dl-Codamine | |
CAS RN |
5977-85-5, 21040-59-5 | |
| Record name | Codamine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Codamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CODAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D6TH19ZX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 127 °C | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



